(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
Scientific Research Applications
(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been explored for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
Compared to similar compounds, (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone core, coupled with the naphthyl and ethoxy substituents, provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C24H21NO3S3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO3S3/c1-2-27-20-14-16(15-22-23(26)25-24(29)31-22)10-11-19(20)28-12-13-30-21-9-5-7-17-6-3-4-8-18(17)21/h3-11,14-15H,2,12-13H2,1H3,(H,25,26,29)/b22-15- |
InChI Key |
VBZLBRKRJURYMH-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCCSC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCSC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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